Asperosaponin VI Dose-Dependently Induces Osteoblast Mineralization at Low Micromolar Potency
In a direct functional assay measuring the mineralization capacity of MC3T3-E1 pre-osteoblast cells, Asperosaponin VI (ASA VI) at a concentration of 10⁻⁶ mol/L (approximately 0.93 μg/mL) induced a statistically significant increase in the number of mineralized nodules compared to untreated control cells. This demonstrates a clear dose-response relationship in promoting terminal osteoblast differentiation and matrix mineralization [1].
| Evidence Dimension | Osteoblast Mineralization (Mineralized Nodule Formation) |
|---|---|
| Target Compound Data | Significant increase in mineralized nodule formation at 10⁻⁶ mol/L (ASA VI) compared to control. |
| Comparator Or Baseline | Untreated MC3T3-E1 cell control. |
| Quantified Difference | Statistically significant induction at 10⁻⁶ mol/L; dose-dependent effect observed across 10⁻⁷ to 10⁻⁵ mol/L range. |
| Conditions | MC3T3-E1 pre-osteoblast cells; assay for cell proliferation, alkaline phosphatase (ALP) activity, and measurement of mineralized matrix. |
Why This Matters
This quantifies the compound's functional efficacy in promoting bone matrix formation at a defined, low micromolar concentration, a critical parameter for selecting this compound over untested saponin analogs in bone anabolic research.
- [1] Niu, Y., et al. Asperosaponin VI, a saponin component from Dipsacus asper wall, induces osteoblast differentiation through bone morphogenetic protein-2/p38 and extracellular signal-regulated kinase 1/2 pathway. Phytother Res., 2011, 25(11), 1700-1706. PMID: 21452371. View Source
